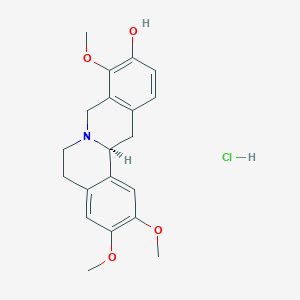
Schefferine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schefferine hydrochloride is an alkaloid compound isolated from the bark of Scheferomitra subaequalis (Anonaceae).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Schefferine hydrochloride involves several steps, including the extraction of the alkaloid from natural sources and subsequent chemical modifications. The extraction process typically involves the use of organic solvents to isolate the alkaloid from the plant material. The isolated alkaloid is then subjected to various chemical reactions to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Schefferine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Schefferine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of alkaloid chemistry and reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use as an analgesic agent due to its ability to inhibit certain pain pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Schefferine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB dependent CXCL1/CXCR2 signaling pathway, which plays a role in inflammation and pain. This inhibition reduces the expression of pro-inflammatory cytokines and chemokines, thereby exerting its analgesic and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Schefferine hydrochloride can be compared with other similar alkaloid compounds, such as:
Corydalmine: Another alkaloid with similar analgesic properties, but with different molecular targets and pathways.
This compound is unique due to its specific molecular structure and the particular pathways it affects, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
2428393-60-4 |
|---|---|
Formule moléculaire |
C20H24ClNO4 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2;/h4-5,9-10,16,22H,6-8,11H2,1-3H3;1H/t16-;/m0./s1 |
Clé InChI |
HRYGJEUMQGYZLO-NTISSMGPSA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |
SMILES canonique |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

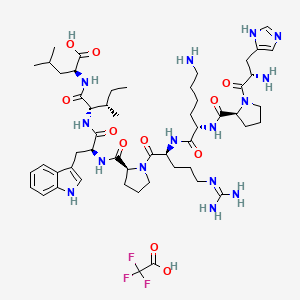
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)

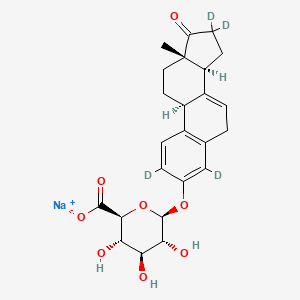

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
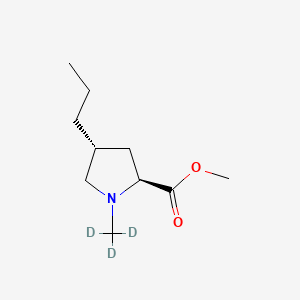
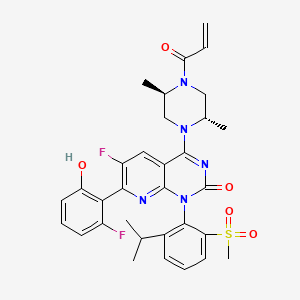
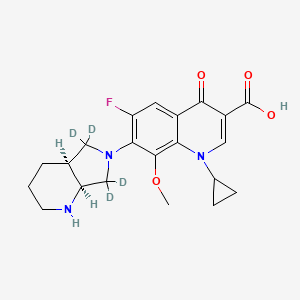
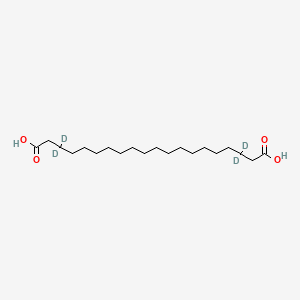
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
